molecular formula C9H9N3O B177318 Urea, N-(cyanophenylmethyl)- CAS No. 88169-89-5

Urea, N-(cyanophenylmethyl)-

Cat. No. B177318
CAS RN: 88169-89-5
M. Wt: 175.19 g/mol
InChI Key: KJVSTGRMABKZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, N-(cyanophenylmethyl)-, also known as NCPM urea, is a chemical compound that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. NCPM urea has been used as a reagent in the synthesis of various organic compounds and in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of Urea, N-(cyanophenylmethyl)- urea involves its ability to form hydrogen bonds with functional groups in proteins and other biomolecules. This interaction can lead to changes in the conformation and activity of the biomolecule, which can be studied using various spectroscopic and biochemical techniques.
Biochemical and Physiological Effects
Urea, N-(cyanophenylmethyl)- urea has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including proteases and glycosidases. Urea, N-(cyanophenylmethyl)- urea has also been shown to interact with DNA and RNA, leading to changes in their structure and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Urea, N-(cyanophenylmethyl)- urea in lab experiments is its ability to selectively interact with specific biomolecules, allowing for the study of specific biochemical pathways and mechanisms. However, one limitation is that Urea, N-(cyanophenylmethyl)- urea can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Urea, N-(cyanophenylmethyl)- urea in scientific research. One area of interest is the development of new synthetic methods for the preparation of Urea, N-(cyanophenylmethyl)- urea derivatives with improved properties and selectivity. Another area of interest is the study of the role of Urea, N-(cyanophenylmethyl)- urea in various biological processes, including cell signaling and gene expression. Finally, the development of new applications for Urea, N-(cyanophenylmethyl)- urea in drug discovery and development is also an area of active research.

Synthesis Methods

The synthesis of Urea, N-(cyanophenylmethyl)- urea involves the reaction of cyanophenylmethyl isocyanate with urea in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

Urea, N-(cyanophenylmethyl)- urea has been widely used in various scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Urea, N-(cyanophenylmethyl)- urea has also been used as a tool in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

properties

CAS RN

88169-89-5

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

[cyano(phenyl)methyl]urea

InChI

InChI=1S/C9H9N3O/c10-6-8(12-9(11)13)7-4-2-1-3-5-7/h1-5,8H,(H3,11,12,13)

InChI Key

KJVSTGRMABKZSS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)NC(=O)N

Origin of Product

United States

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